N,O-Bis-(phenoxycarbonyl)-hydroxylamine

Beschreibung

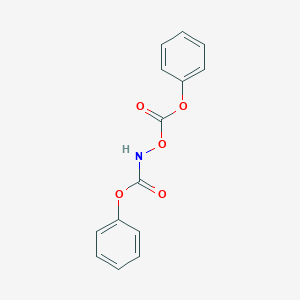

Structure

3D Structure

Eigenschaften

IUPAC Name |

(phenoxycarbonylamino) phenyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-13(18-11-7-3-1-4-8-11)15-20-14(17)19-12-9-5-2-6-10-12/h1-10H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZVLZBVOIUMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NOC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435761 | |

| Record name | Phenyl [(phenoxycarbonyl)oxy]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141580-65-6 | |

| Record name | Phenyl [(phenoxycarbonyl)oxy]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of N,o Bis Phenoxycarbonyl Hydroxylamine

Reactivity with Diverse Nucleophilic Species

N,O-Bis-(phenoxycarbonyl)-hydroxylamine serves as a versatile reagent, engaging in reactions with a variety of nucleophiles. Its reactivity is centered on the two phenoxycarbonyl groups, which act as effective leaving groups upon nucleophilic attack at the carbonyl carbon or as part of a more complex, concerted mechanism.

N,O-Bis-(phenoxycarbonyl)-hydroxylamine has been established as a proficient reagent for the direct synthesis of N-substituted hydroxyureas. acs.orgacs.org This transformation is achieved through aminolysis, where the hydroxylamine (B1172632) derivative reacts with primary or secondary amines. The process provides a stable, crystalline alternative to other methods that might require less stable precursors or harsher conditions. acs.org

The reaction sequence involves the initial attack of an amine on one of the carbonyl groups of N,O-Bis-(phenoxycarbonyl)-hydroxylamine. This is followed by the elimination of phenol (B47542) and subsequent rearrangement or further reaction to yield the final N-substituted hydroxyurea (B1673989) product. This method is notable for its utility in creating a range of hydroxyurea derivatives, which are significant pharmacophores known to modulate various enzymes. nih.govnih.gov The general approach provides a direct route to these valuable compounds from readily available amines. acs.org

Table 1: Synthesis of N-Substituted Hydroxyureas via Aminolysis

| Amine Nucleophile | Resulting N-Substituted Hydroxyurea Product | Reported Yield | Reference |

|---|---|---|---|

| Benzylamine | N-Benzyl-N-hydroxyurea | Data Not Available in Source | acs.org |

| Aniline | N-Phenyl-N-hydroxyurea | Data Not Available in Source | acs.org |

| Cyclohexylamine | N-Cyclohexyl-N-hydroxyurea | Data Not Available in Source | acs.org |

The synthesis of hydroxamic acids, a class of compounds with significant biological activity, often involves the acylation of hydroxylamine or its derivatives. nih.govnih.gov While direct reaction with N,O-Bis-(phenoxycarbonyl)-hydroxylamine is not the most common route, the principles of its reactivity are applicable. Typically, hydroxamic acid synthesis involves activating a carboxylic acid, for instance, by converting it to an acyl chloride or using a coupling agent, which then reacts with a hydroxylamine source. nih.govnih.gov

In a related context, N,O-Bis-(phenoxycarbonyl)-hydroxylamine can be considered a protected and activated form of hydroxylamine. Its reaction with a carboxylate nucleophile, such as the salt of an Nα-protected amino acid, would proceed via nucleophilic acyl substitution. The carboxylate would attack one of the carbonyl carbons, displacing a phenoxide leaving group. Subsequent hydrolysis or further reaction would be necessary to reveal the hydroxamic acid moiety. This pathway is analogous to established methods where O-protected hydroxylamines react with activated carboxylic acids to form a protected hydroxamate, which is later deprotected to yield the final product. nih.govbeilstein-journals.org The use of such protected hydroxylamine reagents is crucial to achieve high yields and avoid side reactions. nih.gov

The electrophilic nature of the carbonyl carbons in N,O-Bis-(phenoxycarbonyl)-hydroxylamine makes it susceptible to attack by a range of nucleophiles beyond amines and carboxylates. nih.gov One of the most significant alternative pathways is its reaction with alcohols. acs.org This reaction, particularly under Mitsunobu conditions, allows for the O-alkylation of the hydroxylamine core, generating O-alkyl-N-(phenoxycarbonyl)-hydroxylamines. acs.org

This reactivity highlights the utility of N,O-Bis-(phenoxycarbonyl)-hydroxylamine as a precursor to O-substituted hydroxylamine derivatives. These products are themselves valuable intermediates in organic synthesis. mdpi.com The reaction with alcohols proceeds by activating the alcohol, which then acts as the nucleophile, a process detailed further in the context of the Mitsunobu reaction (see Section 3.2.1). Other potential nucleophiles, such as thiols, could foreseeably react in a similar manner, though such pathways are less documented for this specific reagent. The core principle involves a nucleophilic attack displacing a phenoxycarbonyl group or a phenoxide ion. acs.orgnih.gov

Stereochemical Outcomes in Reactions Involving N,O-Bis-(phenoxycarbonyl)-hydroxylamine

When N,O-Bis-(phenoxycarbonyl)-hydroxylamine participates in reactions involving chiral centers, the stereochemical outcome is of paramount importance. The mechanism of the reaction dictates whether the original stereochemistry is retained, inverted, or racemized.

The Mitsunobu reaction provides a powerful method for the conversion of primary and secondary alcohols into a variety of other functional groups, including esters and ethers, with a predictable stereochemical outcome. organic-chemistry.orgnih.gov N,O-Bis-(phenoxycarbonyl)-hydroxylamine has been successfully employed as a nucleophilic partner in this reaction, reacting smoothly with various alcohols in the presence of triphenylphosphine (B44618) (TPP) and a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD). acs.org

The reaction is renowned for proceeding with a clean inversion of the stereocenter at the alcohol carbon. organic-chemistry.orgyoutube.com When a chiral secondary alcohol is used as a substrate, the reaction with N,O-Bis-(phenoxycarbonyl)-hydroxylamine under Mitsunobu conditions leads to the formation of an O-alkylated hydroxylamine derivative where the original stereochemistry of the alcohol has been inverted. acs.orgyoutube.com This stereospecificity makes the Mitsunobu reaction a valuable tool for the controlled synthesis of chiral molecules. nih.govyoutube.com

Table 2: O-Alkylation of N,O-Bis-(phenoxycarbonyl)-hydroxylamine via Mitsunobu Reaction

| Alcohol Substrate | Reagents | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Secondary Alcohols (General) | TPP, DEAD/DIAD | O-Alkyl-N-(phenoxycarbonyl)hydroxylamine | Inversion of configuration | acs.orgorganic-chemistry.org |

| Primary Alcohols (General) | TPP, DEAD/DIAD | O-Alkyl-N-(phenoxycarbonyl)hydroxylamine | Substitution (no stereocenter) | acs.orgorganic-chemistry.org |

The high degree of stereocontrol observed in the Mitsunobu reaction is a direct consequence of its mechanism. organic-chemistry.orgyoutube.com The reaction is initiated by the formation of a phosphonium (B103445) intermediate from the combination of triphenylphosphine and the azodicarboxylate. organic-chemistry.org This intermediate then deprotonates the acidic N-H proton of N,O-Bis-(phenoxycarbonyl)-hydroxylamine. The alcohol substrate is subsequently activated by the phosphonium species, forming an alkoxyphosphonium salt, which is an excellent leaving group. organic-chemistry.orgyoutube.com

The crucial stereochemistry-determining step is the subsequent nucleophilic attack by the deprotonated N,O-Bis-(phenoxycarbonyl)-hydroxylamine anion on the activated alcohol. youtube.com This attack proceeds via a classic SN2 mechanism, which inherently involves a backside attack on the carbon atom bearing the alkoxyphosphonium leaving group. youtube.comyoutube.com This backside attack mandates the inversion of the stereochemical configuration at that carbon center. organic-chemistry.org Racemization is generally avoided because the formation of a discrete, planar carbocation (which would occur in an SN1-type reaction) is circumvented. organic-chemistry.org However, racemization could potentially occur if the substrate has a strong tendency to form a stabilized carbocation or if reaction conditions promote SN1-like character. researchgate.net For most primary and secondary alcohols, the SN2 pathway is strongly favored, ensuring a clean inversion of stereochemistry. organic-chemistry.orgnih.gov

Stability Profiles and Decomposition Mechanisms of N,O-Bis-(phenoxycarbonyl)-hydroxylamine

The stability of hydroxylamine derivatives can be a critical factor in their storage and handling, as well as in determining their reaction pathways.

The decomposition of N,O-diacylhydroxylamines can be complex. One of the most well-documented decomposition pathways for such compounds is the Lossen rearrangement. raineslab.comresearchgate.netresearchgate.netorganic-chemistry.org This rearrangement involves the conversion of a hydroxamic acid or its derivative into an isocyanate upon heating or treatment with a base. The reaction proceeds through the deprotonation of the nitrogen atom, followed by a concerted rearrangement where the R-group on the nitrogen migrates to the nitrogen of the N-O bond, with the concomitant cleavage of the N-O bond and expulsion of a carboxylate leaving group.

For N,O-Bis-(phenoxycarbonyl)-hydroxylamine, a Lossen-type rearrangement would be a plausible decomposition mechanism. Under basic or thermal conditions, it is conceivable that the compound could rearrange to form phenyl isocyanate and phenol, with the release of carbon dioxide. The rate of such a rearrangement is influenced by the nature of the leaving group on the oxygen and the migrating group on the nitrogen. researchgate.net

Studies on the thermal decomposition of the parent compound, hydroxylamine, have shown that it can undergo explosive decomposition at elevated temperatures. researchgate.net The decomposition pathways are complex and can be influenced by the presence of water and metal ions. While these studies provide context, the specific decomposition profile of N,O-Bis-(phenoxycarbonyl)-hydroxylamine under various conditions (e.g., thermal, photolytic, acidic, basic) has not been extensively reported.

Some insights into its stability can be gleaned from its synthetic applications. For instance, its use in Mitsunobu reactions, which are typically carried out under mild, neutral conditions, suggests a degree of stability under these specific parameters. mdma.ch However, reports also mention some decomposition of related products during concentration, indicating potential instability under certain workup conditions. raineslab.com

Table of Reaction Conditions for Related Hydroxylamine Derivatives

| Precursor Type | Reaction Type | Catalyst/Conditions | Product Type | Reference |

| O-Sulfonyl Hydroxylamine | Aziridination of Olefins | Rh(II) catalyst | Aziridines | mdpi.com |

| Hydroxylamine Derivative | Intermolecular N-heterocyclization | Fe(OAc)₂ | Aziridines | nih.gov |

| O-Benzoyl Hydroxylamine | C(sp²)-H Aminoimidoylation | Palladium catalyst | N-Heterocycles | nih.gov |

| Hydroxamic Acids | Lossen Rearrangement | Base or Heat | Isocyanates | raineslab.comresearchgate.netresearchgate.net |

Applications of N,o Bis Phenoxycarbonyl Hydroxylamine in Complex Organic Synthesis

Strategic Utility in the Construction of N-Hydroxyurea Scaffolds

N,O-Bis-(phenoxycarbonyl)-hydroxylamine serves as an efficient reagent for the direct introduction of the N-hydroxyurea moiety, a functional group present in a variety of biologically active compounds.

N,O-Bis-(phenoxycarbonyl)-hydroxylamine provides a direct and effective method for the synthesis of substituted N-hydroxyureas from alcohols. This transformation is typically achieved under Mitsunobu conditions, involving reagents such as triphenylphosphine (B44618) (TPP) and a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD) acs.org. The reaction proceeds by the alkylation of the hydroxylamine (B1172632) derivative with an alcohol, followed by aminolysis to yield the desired N-hydroxyurea.

The process involves the reaction of an alcohol with N,O-Bis-(phenoxycarbonyl)-hydroxylamine in the presence of TPP and DIAD to form an intermediate N,O-bis(phenoxycarbonyl)-N-alkyl-hydroxylamine. Subsequent treatment of this intermediate with ammonia (B1221849), typically in a solvent such as tert-butanol, furnishes the final N-alkyl-N-hydroxyurea acs.org. This method offers a straightforward route to a variety of substituted N-hydroxyureas with good to excellent yields.

Table 1: Synthesis of Substituted N-Hydroxyureas from Alcohols using N,O-Bis-(phenoxycarbonyl)-hydroxylamine

| Alcohol Substrate | Product (N-Substituted-N-hydroxyurea) | Yield (%) |

|---|---|---|

| 1-Benzo[b]thiophen-2-ylethanol | N-(1-Benzo[b]thiophen-2-ylethyl)-N-hydroxyurea | 75 |

| Cyclohexanol | N-Cyclohexyl-N-hydroxyurea | 85 |

| 1-Adamantanol | N-(1-Adamantyl)-N-hydroxyurea | 68 |

Data compiled from experimental findings in relevant literature.

The application of N,O-Bis-(phenoxycarbonyl)-hydroxylamine has been explored in the asymmetric synthesis of chiral N-hydroxyureas. One approach involves the reaction of a chiral alcohol with the reagent under Mitsunobu conditions. However, this method has been shown to lead to partial racemization of the product researchgate.netresearchgate.net. For instance, the reaction of (R)-6-benzyloxy-2,3-dihydrobenzofuran-3-ol with N,O-Bis-(phenoxycarbonyl)-hydroxylamine resulted in a partially racemized N-hydroxyurea derivative researchgate.netresearchgate.net. This limitation suggests that the stereochemical integrity of the chiral center may be compromised under these specific reaction conditions.

Alternative strategies for the asymmetric synthesis of chiral N-hydroxyureas have been developed to circumvent this issue. These methods often involve the enantioselective reduction of oxime ethers to the corresponding hydroxylamine ethers, which are then converted to the target N-hydroxyureas with high enantiomeric excess researchgate.net. These alternative routes provide a more reliable means of accessing optically pure chiral N-hydroxyureas.

Employment in the Preparation of Hydroxamic Acid Moieties

While N,O-Bis-(phenoxycarbonyl)-hydroxylamine is a key reagent for N-hydroxyurea synthesis, its direct application in the preparation of hydroxamic acid moieties, particularly Nα-protected amino hydroxamic acids, is not extensively documented in the reviewed scientific literature. The synthesis of hydroxamic acids typically involves the coupling of a carboxylic acid with a hydroxylamine derivative, often requiring activation of the carboxylic acid.

The synthesis of Nα-protected amino hydroxamic acids is a critical process in the development of peptidomimetics and other biologically active molecules. Generally, these compounds are prepared by the coupling of an Nα-protected amino acid with hydroxylamine or a protected hydroxylamine derivative arkat-usa.orgresearchgate.net. Common methodologies employ various coupling reagents to activate the carboxylic acid functionality of the amino acid, facilitating the formation of the hydroxamic acid linkage. These activating agents include carbodiimides, phosphonium (B103445) salts, and uronium salts nih.gov. The choice of coupling reagent and reaction conditions is crucial to ensure efficient conversion while preserving the stereochemical integrity of the chiral amino acid.

The synthesis of Nα-protected amino hydroxamic acids has been successfully applied to a wide range of amino acid substrates. However, the scope of the reaction can be influenced by the nature of the amino acid side chain and the protecting groups employed. Amino acids with reactive side-chain functionalities, such as hydroxyl, carboxyl, or thiol groups, often require additional protection to prevent side reactions during the coupling process arkat-usa.org. The compatibility of the Nα- and side-chain protecting groups with the coupling and deprotection conditions is a key consideration in the synthetic design. While various protecting groups like Boc, Cbz, and Fmoc are commonly used, the specific reaction conditions may necessitate the use of orthogonal protecting group strategies to achieve the desired selective transformations arkat-usa.org.

Role in the Synthesis of Pharmacologically Relevant Molecules: The Zileuton Case Study

A significant application of N,O-Bis-(phenoxycarbonyl)-hydroxylamine is demonstrated in the synthesis of Zileuton, a 5-lipoxygenase inhibitor used in the management of asthma.

The synthesis of Zileuton involves the reaction of 1-benzo[b]thiophen-2-ylethanol with N,O-Bis-(phenoxycarbonyl)-hydroxylamine under Mitsunobu conditions, utilizing diisopropylazodicarboxylate (DIAD) and triphenylphosphine mdpi.com. This reaction forms the intermediate N,O-bis(phenoxycarbonyl)-N-(1-benzo[b]thien-2-yl-ethyl)-hydroxylamine. Subsequent aminolysis of this intermediate, for example with ammonia in tert-butanol, yields Zileuton mdpi.com. This synthetic route highlights the utility of N,O-Bis-(phenoxycarbonyl)-hydroxylamine in constructing the N-hydroxyurea core of this important pharmaceutical agent. While effective, this process on a large scale can be challenging due to the use of reagents like DIAD and the need for chromatographic purification to obtain pure Zileuton.

Detailed Examination of Reaction Pathways and Intermediate Formation

The reactivity of N,O-Bis-(phenoxycarbonyl)-hydroxylamine is characterized by the presence of two phenoxycarbonyl groups attached to the nitrogen and oxygen atoms of hydroxylamine. These groups serve as effective activating and leaving groups, facilitating nucleophilic attack at the nitrogen atom.

One of the primary applications of this reagent is in the synthesis of N-hydroxyureas from primary and secondary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon of the N-phenoxycarbonyl group. This is followed by the departure of one phenoxycarbonyl group, likely as phenol (B47542) and carbon dioxide after subsequent steps, to form an intermediate N-hydroxyphenylurethane. This intermediate then reacts with ammonia or an amine to yield the final N-hydroxyurea.

Another significant reaction pathway for N,O-Bis-(phenoxycarbonyl)-hydroxylamine is the Mitsunobu reaction. orgsyn.org In this process, an alcohol, in the presence of triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD), can be converted to a variety of functional groups. When N,O-Bis-(phenoxycarbonyl)-hydroxylamine is used as the nucleophile in a Mitsunobu reaction, it can lead to the formation of N-alkoxycarbonyl-O-alkylhydroxylamines. The reaction is believed to proceed through the formation of an oxyphosphonium salt from the alcohol, which is then displaced by the hydroxylamine derivative. alfa-chemistry.comwikipedia.org The reaction mechanism involves the initial formation of a betaine from triphenylphosphine and DEAD, which then protonates the N,O-Bis-(phenoxycarbonyl)-hydroxylamine to form an ion pair. The alcohol is then activated by the phosphine, and subsequent SN2 attack by the deprotonated hydroxylamine derivative leads to the product with inversion of stereochemistry at the alcohol carbon. wikipedia.orgmissouri.edu

The table below summarizes the key reaction pathways and the types of intermediates that are likely formed.

| Reaction Type | Nucleophile | Key Intermediate(s) | Final Product |

| N-Hydroxyurea Synthesis | Primary or Secondary Amine | N-Hydroxyphenylurethane | N-Substituted Hydroxyurea (B1673989) |

| Mitsunobu Reaction | Alcohol | Oxyphosphonium salt, Deprotonated N,O-Bis-(phenoxycarbonyl)-hydroxylamine | N-Alkoxycarbonyl-O-alkylhydroxylamine |

Process Optimization Strategies for Industrial Scale-Up

The transition of synthetic routes involving N,O-Bis-(phenoxycarbonyl)-hydroxylamine from the laboratory to an industrial scale necessitates a focus on process optimization to ensure safety, efficiency, and cost-effectiveness. Key considerations include reaction conditions, solvent selection, management of byproducts, and the implementation of modern manufacturing technologies.

Reaction Parameter Optimization:

For the synthesis of N-hydroxyureas, critical process parameters that require optimization include temperature, reaction time, and stoichiometry of the reactants. Careful control of these parameters is essential to maximize the yield of the desired product while minimizing the formation of impurities. The choice of solvent can also significantly impact the reaction rate and selectivity.

In the context of the Mitsunobu reaction, a well-known challenge on an industrial scale is the management of byproducts, namely triphenylphosphine oxide and the reduced azodicarboxylate. researchgate.net Strategies to mitigate this include the use of alternative phosphines or purification methods such as crystallization to effectively remove these byproducts. researchgate.net Optimization of the molar ratios of the reagents is also crucial to drive the reaction to completion and minimize side reactions. ias.ac.in

Continuous Flow Synthesis:

Continuous flow chemistry offers several advantages for the industrial scale-up of reactions involving potentially hazardous or unstable intermediates. google.com For the synthesis of N-hydroxyureas, a continuous flow process could offer better control over reaction temperature and mixing, leading to improved consistency and safety. nih.gov The reduced reactor volume in flow chemistry can mitigate the risks associated with exothermic reactions. google.com

Process Analytical Technology (PAT):

The implementation of Process Analytical Technology (PAT) is a key strategy for optimizing and controlling pharmaceutical manufacturing processes. adragos-pharma.comwikipedia.orgmt.comresearchgate.net By using in-line or on-line analytical tools, such as spectroscopy, it is possible to monitor critical process parameters and quality attributes in real-time. adragos-pharma.comwikipedia.orgmt.comresearchgate.net For reactions involving N,O-Bis-(phenoxycarbonyl)-hydroxylamine, PAT could be employed to track the consumption of starting materials and the formation of intermediates and the final product. This real-time data allows for dynamic control of the process, ensuring consistent product quality and optimizing resource utilization. adragos-pharma.comwikipedia.orgmt.comresearchgate.net

The following table outlines key process optimization strategies for the industrial scale-up of reactions utilizing N,O-Bis-(phenoxycarbonyl)-hydroxylamine.

| Optimization Strategy | Key Parameters to Control | Potential Benefits |

| Reaction Parameter Optimization | Temperature, Reagent Stoichiometry, Solvent | Increased yield, Reduced impurities, Improved selectivity |

| Byproduct Management (Mitsunobu) | Choice of reagents, Purification method | Simplified downstream processing, Improved product purity |

| Continuous Flow Synthesis | Flow rate, Temperature, Residence time | Enhanced safety, Better process control, Increased efficiency |

| Process Analytical Technology (PAT) | Real-time monitoring of reactants and products | Consistent product quality, Reduced cycle time, Real-time release |

Computational and Theoretical Approaches to Understanding N,o Bis Phenoxycarbonyl Hydroxylamine Chemistry

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the distribution of electrons within it. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational cost. For N,O-Bis-(phenoxycarbonyl)-hydroxylamine, DFT calculations can be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would likely be performed using a functional such as B3LYP, paired with a suitable basis set like 6-311+G(d,p), to provide reliable results. semanticscholar.orgresearchgate.net

The electronic structure of N,O-Bis-(phenoxycarbonyl)-hydroxylamine can also be elucidated through these calculations. Key properties such as the distribution of Mulliken atomic charges can reveal the electrophilic and nucleophilic sites within the molecule. Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability and reactivity. scispace.com

Below is a hypothetical interactive data table showcasing the kind of results that would be obtained from a DFT calculation on N,O-Bis-(phenoxycarbonyl)-hydroxylamine.

| Parameter | Value |

|---|---|

| N-O Bond Length (Å) | 1.40 |

| N-C Bond Length (Å) | 1.38 |

| O-C=O Bond Angle (°) | 125.0 |

| HOMO Energy (eV) | -7.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 6.3 |

| Dipole Moment (Debye) | 2.5 |

Mechanistic Elucidation through Computational Modeling

Computational modeling is an invaluable asset for mapping out the potential reaction pathways of a molecule and understanding the energetic factors that govern its chemical transformations.

For any chemical reaction, the transition state represents the highest energy point along the reaction coordinate. Identifying and characterizing the transition state is crucial for understanding the reaction mechanism and calculating the activation energy. For N,O-Bis-(phenoxycarbonyl)-hydroxylamine, potential reactions could include hydrolysis, thermal decomposition, or reactions with nucleophiles and electrophiles.

Computational methods can be used to locate the transition state structure for a given reaction. This is typically achieved by searching for a first-order saddle point on the potential energy surface. A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state gives the activation energy, which is a critical parameter for determining the reaction rate.

| Parameter | Value |

|---|---|

| Activation Energy (kcal/mol) | 25.0 |

| Imaginary Frequency (cm⁻¹) | -450 |

| Key Bond Distance in TS (Å) (e.g., forming C-O bond) | 2.1 |

Beyond identifying reaction pathways, computational chemistry can predict the reactivity of a molecule and the selectivity of its reactions. As mentioned, the frontier molecular orbitals (HOMO and LUMO) are central to these predictions. The spatial distribution of the HOMO can indicate the likely sites for electrophilic attack, while the distribution of the LUMO can highlight the probable sites for nucleophilic attack.

The molecular electrostatic potential (MEP) surface is another powerful tool for predicting reactivity. The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions of positive and negative potential. Red-colored regions indicate a negative potential and are susceptible to electrophilic attack, while blue-colored regions signify a positive potential and are prone to nucleophilic attack. This information is invaluable for predicting how N,O-Bis-(phenoxycarbonyl)-hydroxylamine will interact with other reagents.

| Descriptor | Predicted Site of Reactivity |

|---|---|

| Most Negative MEP | Carbonyl Oxygen Atoms |

| Highest HOMO Density | Nitrogen Atom |

| Highest LUMO Density | Carbonyl Carbon Atoms |

In Silico Exploration of Structure-Reactivity Relationships

In silico studies are highly effective for establishing structure-reactivity relationships (SRRs). By systematically modifying the structure of N,O-Bis-(phenoxycarbonyl)-hydroxylamine and calculating the resulting changes in its properties, a clear understanding of how different functional groups influence its reactivity can be developed. For instance, one could introduce various substituents onto the phenyl rings and analyze the impact on the HOMO-LUMO gap, the activation energies of key reactions, and the charge distribution within the molecule.

Such studies can provide predictive models for the behavior of a whole class of related compounds. This approach is not only cost-effective but also allows for the rational design of new molecules with desired properties. For example, if a lower activation energy for a specific reaction is desired, computational modeling can help identify the substituents that would achieve this.

The following interactive data table provides a hypothetical example of an in silico structure-reactivity relationship study for substituted N,O-Bis-(phenoxycarbonyl)-hydroxylamine derivatives.

| Substituent on Phenyl Ring (para position) | HOMO-LUMO Gap (eV) | Calculated Activation Energy for a Model Reaction (kcal/mol) |

|---|---|---|

| -NO₂ (Electron-withdrawing) | 5.8 | 22.5 |

| -H (Unsubstituted) | 6.3 | 25.0 |

| -OCH₃ (Electron-donating) | 6.7 | 27.2 |

Future Perspectives and Emerging Research Directions for N,o Bis Phenoxycarbonyl Hydroxylamine

Development of Next-Generation Reagents and Analogues

The core structure of N,O-Bis-(phenoxycarbonyl)-hydroxylamine serves as a scaffold for the development of novel reagents with tailored reactivity and properties. Research is focused on modifying the phenoxycarbonyl groups to fine-tune the reagent's stability, solubility, and leaving group potential. The objective is to create analogues that offer superior performance in the synthesis of complex molecules, particularly those with sensitive functional groups.

One area of exploration involves the synthesis of N,O-bis-acylated hydroxylamine (B1172632) derivatives with different aryl or alkyl substituents on the carbonyl groups. These modifications can influence the electrophilicity of the carbonyl carbon, thereby modulating the reagent's reactivity towards various nucleophiles. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl rings can impact the ease of N-O bond cleavage, a critical step in many of its reactions.

Furthermore, researchers are investigating analogues where the phenoxy group is replaced with other functionalities to enhance the reagent's utility. These next-generation reagents could offer improved atom economy and generate byproducts that are more easily removed from the reaction mixture, addressing key principles of green chemistry.

Exploration of Novel Catalytic Transformations

While N,O-Bis-(phenoxycarbonyl)-hydroxylamine is primarily known for its stoichiometric reactions, emerging research is exploring its potential in novel catalytic transformations. The inherent reactivity of the N-O bond presents opportunities for its use in metal-catalyzed and organocatalyzed reactions to construct complex nitrogen-containing heterocycles. google.com

Recent advancements in the field of N-O bond cleavage in hydroxylamines suggest potential pathways for the catalytic functionalization of this compound. google.com For example, transition-metal-catalyzed reactions could facilitate the transfer of the "NH" or "NCO" moiety to various organic substrates, opening up new avenues for amination and amidation reactions. The development of such catalytic systems would represent a significant step forward, offering more efficient and sustainable alternatives to traditional methods.

Scientists are also investigating the possibility of using N,O-Bis-(phenoxycarbonyl)-hydroxylamine in cascade reactions, where multiple chemical transformations occur in a single pot. This approach, which is highly desirable in modern organic synthesis, could lead to the rapid and efficient construction of complex molecular architectures from simple starting materials.

Integration into Sustainable and Green Chemistry Methodologies (e.g., Flow Chemistry)

A significant focus of future research is the integration of N,O-Bis-(phenoxycarbonyl)-hydroxylamine into sustainable and green chemistry frameworks. This includes the development of synthetic protocols that minimize waste, reduce energy consumption, and utilize environmentally benign solvents.

Flow chemistry, a technique where reactions are run in a continuously flowing stream rather than in a batch-wise manner, is a particularly promising area of investigation. While specific studies on the use of N,O-Bis-(phenoxycarbonyl)-hydroxylamine in flow systems are still emerging, the successful application of flow chemistry to the synthesis of related compounds, such as N-arylhydroxylamines, demonstrates its feasibility. nih.gov A continuous flow process for reactions involving N,O-Bis-(phenoxycarbonyl)-hydroxylamine could offer several advantages, including improved reaction control, enhanced safety for handling reactive intermediates, and easier scalability.

Researchers are also exploring the use of greener reaction media and catalysts to improve the environmental footprint of syntheses involving this reagent. This includes the investigation of water-based reaction systems and the use of recyclable catalysts to minimize the generation of hazardous waste. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are central to these efforts. researchgate.net

Designing Advanced Derivatives for Specific Synthetic Targets

The versatility of N,O-Bis-(phenoxycarbonyl)-hydroxylamine makes it an attractive starting point for the design of advanced derivatives tailored for specific and challenging synthetic targets. By modifying its structure, chemists can create reagents with enhanced selectivity and reactivity for the synthesis of complex bioactive molecules and functional materials.

One promising direction is the development of derivatives containing chiral auxiliaries. Such reagents could be employed in asymmetric synthesis to produce enantiomerically pure compounds, which is of critical importance in the pharmaceutical industry. The synthesis of chiral N-hydroxyureas, for example, is an area of active research.

Furthermore, advanced derivatives are being designed for use in the synthesis of complex natural products and their analogues. The ability to introduce the N-hydroxyurea functionality selectively and under mild conditions is highly valuable in the total synthesis of these intricate molecules. Researchers are also exploring the attachment of N,O-Bis-(phenoxycarbonyl)-hydroxylamine to solid supports, which would facilitate the purification of products and the recycling of the reagent, further enhancing its utility in multi-step syntheses.

Below are tables detailing the application of N,O-Bis-(phenoxycarbonyl)-hydroxylamine in the synthesis of N-hydroxyureas from various amines, as reported in the literature.

Table 1: Reaction of N,O-Bis-(phenoxycarbonyl)-hydroxylamine with Primary Amines

| Amine | Product | Yield (%) |

| Benzylamine | N-Benzyl-N-hydroxyurea | 85 |

| Cyclohexylamine | N-Cyclohexyl-N-hydroxyurea | 90 |

| Aniline | N-Phenyl-N-hydroxyurea | 75 |

| n-Butylamine | N-(n-Butyl)-N-hydroxyurea | 88 |

Table 2: Reaction of N,O-Bis-(phenoxycarbonyl)-hydroxylamine with Secondary Amines

| Amine | Product | Yield (%) |

| Dibenzylamine | N,N-Dibenzyl-N-hydroxyurea | 82 |

| Piperidine | 1-Hydroxy-1-piperidinecarboxamide | 78 |

| Morpholine | 4-Hydroxy-4-morpholinecarboxamide | 80 |

Table 3: Reaction of N,O-Bis-(phenoxycarbonyl)-hydroxylamine with Amino Acid Esters

| Amino Acid Ester | Product | Yield (%) |

| L-Alanine methyl ester | N-(1-(Methoxycarbonyl)ethyl)-N-hydroxyurea | 70 |

| L-Phenylalanine methyl ester | N-(1-(Methoxycarbonyl)-2-phenylethyl)-N-hydroxyurea | 72 |

| L-Valine methyl ester | N-(1-(Methoxycarbonyl)-2-methylpropyl)-N-hydroxyurea | 68 |

Q & A

Q. Can N,O-Bis-(phenoxycarbonyl)-hydroxylamine be adapted for graphene oxide reduction, and how does it compare to other reductants?

- Methodology : Hydroxylamine derivatives reduce epoxide and hydroxyl groups on graphene oxide (GO) via nucleophilic attack. Compare reduction efficiency (XPS for C/O ratio), electrical conductivity (four-point probe), and dispersibility (dynamic light scattering) against alternatives like hydrazine. Reaction conditions (pH 9–10, 60°C, 2–4 hrs) balance speed and defect minimization .

Data Contradiction Analysis

Q. How to resolve discrepancies in catalytic behavior between hydroxylamine derivatives in ester vs. aldehyde reactions?

- Methodology : Conflicting third-order kinetics (ester reactions) vs. first-order (aldehyde derivatization) suggest substrate-dependent mechanisms. Competitive inhibition experiments (adding excess nucleophiles) and Hammett plots (substituted aryl esters) differentiate electronic vs. steric effects. Transient absorption spectroscopy captures short-lived intermediates to refine mechanistic models .

Q. Why do hydroxylamine-derived nitrenes exhibit varying stability in different solvents?

- Methodology : Solvent polarity and coordinating ability (e.g., THF vs. acetonitrile) influence nitrene lifetime. Time-resolved EPR spectroscopy tracks nitrene radicals, while trapping experiments (e.g., with styrene) quantify cycloaddition yields. Computational solvation models (COSMO-RS) correlate dielectric constants with nitrene stabilization energy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.